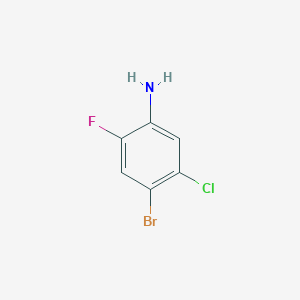

4-Bromo-5-chloro-2-fluoroaniline

Description

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJMNEFZWYBTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556326 | |

| Record name | 4-Bromo-5-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116369-24-5 | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116369-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-Bromo-5-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms on the aniline core—offers a rich scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental data for closely related isomers to serve as a valuable reference. Furthermore, this document outlines a putative synthetic protocol and discusses the compound's potential reactivity and applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. However, computational predictions from reliable sources such as PubChem, combined with experimental data from closely related isomers, provide a strong foundation for understanding its physicochemical profile.

Computed Data for this compound

The following table summarizes the computed physical and chemical properties for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | PubChem[1] |

| Molecular Weight | 224.46 g/mol | PubChem[1] |

| CAS Number | 116369-24-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=C(C(=CC(=C1Cl)Br)F)N | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Monoisotopic Mass | 222.91997 Da | PubChem[1] |

Experimental Data for Related Isomers

To provide a comparative context, the experimental properties of structurally similar isomers are presented below. These values can offer an approximation of the expected properties for this compound.

| Property | 4-Bromo-2-fluoroaniline | 2-Bromo-5-chloroaniline | 4-Chloro-2-fluoroaniline |

| CAS Number | 367-24-8[2] | 823-57-4[3] | 57946-56-2[4] |

| Physical Form | Solid[2] | - | Liquid[4] |

| Melting Point | 40-42 °C[2] | 38 °C[3] | - |

| Boiling Point | - | 128 °C / 7mmHg[3] | - |

| Density | - | - | 1.311 g/mL at 25 °C[4] |

| Refractive Index | - | - | n20/D 1.56[4] |

| Solubility | Soluble in Methanol | Soluble in Methanol[3] | - |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. For comparison, the ¹H NMR data for 4-Bromo-2-fluoroaniline in CDCl₃ shows a broad singlet for the NH₂ protons around 3.60 ppm and multiplets for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to the fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching: Around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

-

C-N stretching: In the range of 1250-1350 cm⁻¹.

-

C-H stretching (aromatic): Above 3000 cm⁻¹.

-

C=C stretching (aromatic): Between 1400-1600 cm⁻¹.

-

C-Br, C-Cl, and C-F stretching: In the fingerprint region below 1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. For 4-bromo-2-chloroaniline, the mass spectrum shows a molecular ion at m/z 205 and 207, with a prominent M+2 peak due to the bromine isotope. A similar pattern would be expected for this compound.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to this compound could involve the halogenation of a suitable aniline precursor. A potential multi-step synthesis starting from a commercially available aniline derivative is outlined below.

References

4-Bromo-5-chloro-2-fluoroaniline CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-5-chloro-2-fluoroaniline, focusing on its core identifiers, chemical properties, and safety information. The data is presented to be a valuable resource for professionals in research and development.

Chemical Identifiers

A precise identification of chemical compounds is crucial for research, safety, and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier Type | Identifier |

| CAS Number | 116369-24-5[1] |

| PubChem CID | 14129196[1] |

| EC Number | 674-962-0[1] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2[1] |

| InChIKey | SKJMNEFZWYBTHT-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C(=CC(=C1Cl)Br)F)N[1] |

| Synonyms | 4-Bromo-5-chloro-2-fluorobenzenamine[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in experimental settings and for predicting its behavior.

| Property | Value |

| Molecular Formula | C₆H₄BrClFN[1] |

| Molecular Weight | 224.46 g/mol [1] |

| Monoisotopic Mass | 222.91997 Da[1] |

Safety and Hazard Information

Safe handling of chemical substances is paramount in a laboratory setting. The following table outlines the GHS hazard classifications for this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation[1] |

Methodologies and Visualizations

The scope of this technical guide is to provide core identifiers and physicochemical properties for the chemical compound this compound. As a chemical reagent, it does not have associated signaling pathways or specific, universally cited experimental workflows in the same way a well-characterized drug or biological molecule might. Therefore, the creation of diagrams for signaling pathways or detailed experimental protocols is not applicable to this topic. The information provided above is intended to support researchers in designing their own experimental protocols involving this compound.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluoroaniline

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluoroaniline, including its chemical identity, properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a halogenated aromatic amine. Its structure features a benzene ring substituted with bromine, chlorine, fluorine, and an amino group, making it a valuable intermediate in organic synthesis.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | PubChem[1] |

| Molecular Weight | 224.46 g/mol | PubChem[1] |

| CAS Number | 116369-24-5 | PubChem[1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Br)F)N | PubChem[1] |

| InChI | InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | PubChem[1] |

| InChIKey | SKJMNEFZWYBTHT-UHFFFAOYSA-N | PubChem[1] |

Applications in Research and Development

Halogenated anilines are crucial building blocks in the synthesis of complex organic molecules. The specific arrangement of bromo, chloro, and fluoro substituents on the aniline core of this compound offers a unique reactivity profile for creating novel molecules.

Potential Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The halogen atoms can influence the electronic properties and lipophilicity of the final drug molecule, potentially enhancing its biological activity and pharmacokinetic profile.[2][3]

-

Agrochemical Development: This compound can be a precursor for new pesticides, herbicides, and fungicides. The halogen substituents can contribute to the bioactivity and stability of the resulting agrochemical.[2]

-

Material Science: The unique electronic properties imparted by the halogens make it a candidate for use in the synthesis of specialized dyes, pigments, and other advanced materials.[2]

Caption: Potential applications of this compound.

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be conceptualized from established methods for halogenating and modifying aniline derivatives. A common strategy involves the reduction of a corresponding nitro compound, which itself can be synthesized through halogenation reactions.

Example Synthetic Pathway: A potential precursor is 4-bromo-5-fluoro-2-nitroaniline. The synthesis would involve the introduction of the chloro group followed by the reduction of the nitro group to an amine.

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Protocol for a Related Compound (4-Bromo-2-fluoroaniline): A representative procedure for the bromination of a fluoroaniline derivative is the reaction of 2-fluoroaniline with N-bromosuccinimide (NBS).[4]

-

Reaction Setup: A solution of 2-fluoroaniline (100 parts) in methylene chloride (400 parts) is cooled to 0°C.[4]

-

Addition of Brominating Agent: Solid N-bromosuccinimide (160 parts) is added in portions over a 2-hour period while maintaining the temperature at 0°C.[4]

-

Workup: After stirring, the reaction mixture is washed multiple times with cold water.[4]

-

Isolation: The organic phase is dried with anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be further purified.[4]

Another common method involves the reduction of a nitro-substituted precursor. For example, 4-bromo-2-fluoro-1-nitrobenzene can be reduced to 4-bromo-2-fluoroaniline using iron powder and ammonium chloride in a mixture of ethanol and water, heated to 90°C.[5]

While these protocols are for structurally related compounds, they illustrate standard methodologies that can be adapted for the synthesis of this compound by a skilled synthetic chemist.

Safety and Handling

The following table summarizes the GHS hazard classifications for this compound based on aggregated data.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning[1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning[1] |

Handling Precautions:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

molecular formula and molecular weight of 4-Bromo-5-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-Bromo-5-chloro-2-fluoroaniline, a halogenated aniline derivative of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₆H₄BrClFN[1] |

| Molecular Weight | 224.46 g/mol [1] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

4-Bromo-5-chloro-2-fluoroaniline chemical structure and SMILES notation

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic pathways for 4-Bromo-5-chloro-2-fluoroaniline, a halogenated aniline derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on closely related compounds to provide a comparative context.

Chemical Structure and Identification

This compound is an aromatic amine with bromine, chlorine, and fluorine substituents on the benzene ring. Its systematic IUPAC name is this compound.[1]

SMILES Notation: The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1=C(C(=CC(=C1Cl)Br)F)N.[1]

Physicochemical Properties

| Property | This compound | 4-Bromo-2-fluoroaniline | 4-Bromo-2-chloroaniline |

| Molecular Formula | C₆H₄BrClFN | C₆H₅BrFN | C₆H₅BrClN |

| Molecular Weight | 224.46 g/mol (Computed)[1] | 190.01 g/mol | 206.47 g/mol |

| Monoisotopic Mass | 222.91997 Da (Computed)[1] | 204.92939 Da | |

| Melting Point | Data not available | 40-42 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| XLogP3 | 2.7 (Computed)[1] |

Visualization of Chemical Structure

The chemical structure of this compound is depicted in the following diagram generated using the DOT language.

Potential Synthetic Pathways

Synthesis of 4-Bromo-2-fluoroaniline

A common method for the synthesis of 4-bromo-2-fluoroaniline involves the bromination of 2-fluoroaniline.

Experimental Protocol:

-

Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride.

-

Cool the solution to 0°C.

-

Add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.

-

Stir the resulting dark red mixture for an additional 20 minutes.

-

Wash the reaction mixture four times with 200 parts of cold water for each wash.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure (300 mm Hg) to yield the crude product.[2]

Synthesis of 4-Bromo-2-chloroaniline

The synthesis of 4-bromo-2-chloroaniline can be achieved through the bromination of 2-chloroaniline.

Experimental Workflow:

Spectroscopic Data

No specific experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, or IR) for this compound has been found in the reviewed literature. Researchers seeking to characterize this compound would need to perform these analyses.

Safety and Handling

Based on GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. The information on synthetic protocols is based on related compounds and should be adapted and validated by qualified chemists. All chemical handling should be performed with appropriate safety precautions.

References

Spectroscopic Data Prediction for 4-Bromo-5-chloro-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the compound 4-Bromo-5-chloro-2-fluoroaniline. Due to the limited availability of experimental spectra for this specific molecule in public databases, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to forecast its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the aniline scaffold.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 4.0 - 5.0 | Broad Singlet | - | -NH₂ |

| ~ 7.1 - 7.3 | Doublet | ~ 8.0 - 9.0 | H-6 |

| ~ 6.8 - 7.0 | Doublet of Doublets | ~ 8.0 - 9.0, ~ 1.5 - 2.5 | H-3 |

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | C-2 |

| ~ 140 - 145 | C-1 |

| ~ 125 - 130 | C-6 |

| ~ 120 - 125 | C-3 |

| ~ 115 - 120 | C-5 |

| ~ 110 - 115 | C-4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H Asymmetric Stretch |

| 3300 - 3400 | Medium | N-H Symmetric Stretch |

| 1600 - 1650 | Strong | N-H Scissoring |

| 1450 - 1600 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1250 - 1350 | Strong | C-N Stretch |

| 1100 - 1200 | Strong | C-F Stretch |

| 700 - 850 | Strong | C-Cl Stretch |

| 550 - 650 | Medium | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 223/225/227 | High | [M]⁺ (Molecular Ion) |

| 203/205/207 | Medium | [M-HF]⁺ |

| 144/146 | Medium | [M-Br]⁺ |

| 118 | Low | [M-Br-CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions to generate the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution for ions containing bromine and chlorine is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the compound and the predicted data.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Overview of predicted spectroscopic data for the target compound.

An In-depth Technical Guide on the Safety, Hazards, and GHS Classification of 4-Bromo-5-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and GHS classification of the chemical compound 4-Bromo-5-chloro-2-fluoroaniline. The information is intended to support researchers, scientists, and professionals in the field of drug development in handling this substance safely and responsibly.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic amine. The following table summarizes its key identification and computed physical and chemical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 116369-24-5 | PubChem[1] |

| EC Number | 674-962-0 | PubChem[1] |

| Molecular Formula | C₆H₄BrClFN | PubChem[1] |

| Molecular Weight | 224.46 g/mol | PubChem[1] |

| InChIKey | SKJMNEFZWYBTHT-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C(=CC(=C1Cl)Br)F)N | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

Globally Harmonized System (GHS) Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound, as aggregated from notifications to the European Chemicals Agency (ECHA), is detailed below.

GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, aggregated from ECHA C&L notifications. The percentage of notifiers for each hazard statement is 50% for H302 and 100% for H315, H319, and H335.[1]

GHS Pictograms and Signal Word

Signal Word: Warning

Pictograms:

-

Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling | |

| P270 | Do not eat, drink or smoke when using this product | |

| P271 | Use only outdoors or in a well-ventilated area | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P317 | IF SWALLOWED: Get medical help | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P319 | Get medical help if you feel unwell | |

| P321 | Specific treatment (see supplemental first aid instruction on this label) | |

| P330 | Rinse mouth | |

| P332+P317 | If skin irritation occurs: Get medical help | |

| P337+P317 | If eye irritation persists: Get medical help | |

| P362+P364 | Take off contaminated clothing and wash it before reuse | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P405 | Store locked up | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Source: PubChem[1]

Toxicological Profile

Acute Toxicity

-

Oral: Harmful if swallowed (GHS Category 4).[1] Ingestion may lead to systemic toxicity.

-

Dermal: While not classified for acute dermal toxicity, skin irritation is a known hazard.[1] Absorption through the skin may be possible, a common characteristic of anilines.

-

Inhalation: May cause respiratory irritation (GHS Category 3).[1] Inhalation of dust or fumes should be avoided.

Irritation and Corrosivity

-

Skin: Causes skin irritation (GHS Category 2).[1] Prolonged or repeated contact may lead to dermatitis.

-

Eyes: Causes serious eye irritation (GHS Category 2A).[1] Direct contact can cause pain, redness, and potential damage to the cornea.

Chronic and Other Health Effects

Data on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound are not available. However, many substituted anilines are known to have long-term health effects, and caution should be exercised. For instance, studies on chloroaniline isomers have shown them to be hematotoxic.

Experimental Protocols for Hazard Assessment

Specific experimental protocols for the safety and hazard assessment of this compound are not published. The following are generalized methodologies based on OECD guidelines for testing chemicals, which would be appropriate for evaluating the hazards of this compound.

Acute Oral Toxicity (OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Methodology:

-

A stepwise procedure is used with a limited number of animals (typically rats) of a single sex per step.

-

The substance is administered orally by gavage.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The outcome of the initial dose determines the subsequent dosing steps (either a higher or lower dose).

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

The GHS classification is determined based on the observed mortality at specific dose levels.

-

Skin Irritation/Corrosion (OECD Test Guideline 404)

-

Objective: To determine the potential for the substance to cause skin irritation or corrosion.

-

Methodology:

-

The substance is applied to the shaved skin of a single animal (typically a rabbit).

-

The treated area is covered with a gauze patch for a specified duration (e.g., 4 hours).

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

-

Eye Irritation/Corrosion (OECD Test Guideline 405)

-

Objective: To determine the potential for the substance to cause serious eye damage or irritation.

-

Methodology:

-

A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.

-

The eyes are observed for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for chemical hazard identification and a general representation of potential toxicological pathways.

Caption: General workflow for chemical hazard identification and risk management.

Caption: A generalized diagram of potential toxicological pathways for a halogenated aniline.

Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for this compound was not available, the following general precautions for handling substituted anilines should be followed.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or fumes.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Chemical waste should be handled by a licensed professional waste disposal service.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is crucial to consult the specific SDS for this compound from the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

solubility profile of 4-Bromo-5-chloro-2-fluoroaniline in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Bromo-5-chloro-2-fluoroaniline

This compound is a halogenated aromatic amine. Its molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms on the aniline ring, influences its physicochemical properties, including its solubility. The presence of the amino group allows for hydrogen bonding, while the halogen substituents contribute to the molecule's polarity and lipophilicity.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Br)F)N | [1] |

| InChIKey | SKJMNEFZWYBTHT-UHFFFAOYSA-N | [1] |

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This indicates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces include:

-

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor.

-

Dipole-Dipole Interactions: The polar C-Br, C-Cl, C-F, and C-N bonds create dipole moments.

-

Van der Waals Forces: Present in all molecules.

Based on these characteristics, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to non-polar solvents. However, experimental verification is essential.

Experimental Determination of Solubility

A widely accepted and robust method for determining the solubility of solid compounds in organic solvents is the isothermal saturation method .[2][3] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Protocol: Isothermal Saturation Method

This protocol is adapted from established methods for similar aniline derivatives.[2][3][4]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 278.15 K, 283.15 K, 293.15 K, 303.15 K, 313.15 K).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to reach solid-liquid equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the sample using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) to achieve good separation and quantification.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or mole fraction (x).

-

Experimental Workflow

Caption: Workflow for the isothermal saturation method.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Organic Solvents at Different Temperatures (g/100mL)

| Solvent | 278.15 K (5°C) | 288.15 K (15°C) | 298.15 K (25°C) | 308.15 K (35°C) | 318.15 K (45°C) |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| n-Heptane | |||||

| Dichloromethane | |||||

| N,N-Dimethylformamide (DMF) |

Table 2: Mole Fraction Solubility (x) of this compound in Organic Solvents at Different Temperatures

| Solvent | 278.15 K (5°C) | 288.15 K (15°C) | 298.15 K (25°C) | 308.15 K (35°C) | 318.15 K (45°C) |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| n-Heptane | |||||

| Dichloromethane | |||||

| N,N-Dimethylformamide (DMF) |

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired solubility and other process parameters. The following diagram illustrates a logical approach to solvent selection based on the intended application.

Caption: Logical flow for solvent selection.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to determine and evaluate the solubility profile of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided templates for data presentation, a robust and comparable dataset can be generated. This information is invaluable for the efficient development of synthetic routes, purification methods, and formulations involving this compound.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluoroaniline: Key Literature and Patents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature and patents related to 4-Bromo-5-chloro-2-fluoroaniline (CAS No. 116369-24-5). This halogenated aniline serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. This document summarizes its synthesis, presents key quantitative data, details experimental protocols, and visualizes its role in the development of novel therapeutics.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 116369-24-5 |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

| Synonyms | 4-Bromo-5-chloro-2-fluorobenzenamine |

Synthesis of this compound

The primary synthetic route to this compound documented in the patent literature involves the bromination of 5-chloro-2-fluoroaniline.

Experimental Protocol: Bromination of 5-chloro-2-fluoroaniline[1][2]

Objective: To synthesize this compound.

Materials:

-

5-chloro-2-fluoroaniline (215 g, 1.48 mol)

-

Acetonitrile (MeCN) (2.15 L)

-

N-Bromosuccinimide (NBS) (263 g, 1.48 mol)

-

Ethyl acetate (EtOAc)

Procedure:

-

A 5 L, 4-necked round-bottom flask is charged with 5-chloro-2-fluoroaniline (215 g, 1.48 mol) under an inert atmosphere.

-

Acetonitrile (2.15 L) is added to the flask.

-

N-Bromosuccinimide (263 g, 1.48 mol) is added portionwise at room temperature.

-

The resulting solution is stirred for 2 hours at room temperature.

-

The solvent is then removed under reduced pressure.

-

The crude residue is diluted with ethyl acetate for further use or purification.

A similar procedure is also described where the crude product is purified by column chromatography to yield the final product.[1]

Quantitative Data for Synthesis

| Starting Material | Reagent | Solvent | Product | Yield | Purity | Reference |

| 5-chloro-2-fluoroaniline (215 g) | N-Bromosuccinimide (263 g) | Acetonitrile (2.15 L) | This compound | - | - | [2][3] |

| Not specified | Not specified | Not specified | This compound (10.11 g) | - | - | [1] |

Characterization Data:

-

¹H-NMR (400 MHz, CDCl₃): δ ppm 3.80 (s, 2H), 6.87 (d, J = 8.4 Hz, 1H), 7.26 (d, J = 10.4 Hz, 1H)[1]

-

MS (ES⁺) m/z: 224 (MH⁺)[1]

References

- 1. WO2013029338A1 - Novel compounds - Google Patents [patents.google.com]

- 2. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

- 3. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

4-Bromo-5-chloro-2-fluoroaniline: A Technical Guide for Chemical Procurement and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability and procurement of 4-Bromo-5-chloro-2-fluoroaniline (CAS No. 116369-24-5). Intended for professionals in research, development, and manufacturing, this document outlines the key chemical properties, identifies commercial suppliers, and presents a generalized workflow for the acquisition of specialized chemical intermediates.

Introduction

This compound is a halogenated aromatic amine, a class of chemical building blocks frequently utilized in the synthesis of complex organic molecules. Its trifunctional substitution pattern—featuring bromine, chlorine, and fluorine atoms on the aniline core—offers medicinal and materials chemists a versatile scaffold for creating novel compounds with specific electronic and steric properties. The strategic placement of these halogens allows for regioselective modifications, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Properties and Identification

A clear identification of the specific isomer is crucial to avoid procurement of related but structurally different compounds. The key identifiers for this compound are provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 116369-24-5 |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol [1] |

| Synonyms | 4-Bromo-5-chloro-2-fluorobenzenamine |

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. Purity levels typically meet or exceed 97-98%, suitable for most research and development applications. The compound is generally available in quantities ranging from grams to kilograms. Below is a summary of identified commercial suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Aromsyn Co., Ltd. | ≥ 98% | Grams to Kilograms | Offers custom synthesis.[2] |

| Santa Cruz Biotechnology | - | Research Quantities | Listed as a biochemical for proteomics research.[3] |

| Ambeed | - | - | Catalog number A265764.[4] |

| Win-Win Chemical | 98% | - | Also known by product number 18629.[5][6] |

| SUZHOU ARTK Chemical Co., Ltd. | - | - | Pricing available upon request.[7] |

| RHAWN | 97% | 1g | Available through distributors like "캐시바이".[8] |

Applications in Research and Development

Halogenated anilines, such as this compound, are primarily used as intermediates in organic synthesis. While specific, publicly available experimental protocols for this exact molecule are limited, its structural motifs are found in compounds developed for various applications:

-

Pharmaceutical Synthesis: This class of compounds is integral to the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. They are often used in the development of kinase inhibitors for oncology research.

-

Agrochemical Development: Similar to pharmaceuticals, the specific halogenation pattern can contribute to the biological activity of new pesticides, herbicides, and fungicides.

-

Materials Science: The unique electronic properties imparted by the halogen substituents make such compounds useful in the synthesis of specialized polymers and dyes.

Procurement Workflow for Specialized Chemicals

The acquisition of a specialized chemical like this compound for research or manufacturing follows a structured process. The diagram below illustrates a typical procurement workflow, from initial identification to laboratory application.

Caption: Procurement workflow for specialized chemicals.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the subsequent synthetic steps and the desired final product. As a chemical intermediate, its primary "protocol" involves its reaction with other molecules. Researchers should refer to patent literature or synthetic chemistry journals for methodologies involving similar halogenated anilines to develop specific reaction conditions. Due to the proprietary nature of many applications, specific, detailed protocols for this compound are not widely published.

It is recommended that any user of this chemical obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier before handling. Standard laboratory procedures for handling halogenated organic compounds should be followed, including the use of appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

- 1. This compound | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 116369-24-5 | 4-bromo-5-chloro-2-fluoro-aniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. scbt.com [scbt.com]

- 4. CAS No. 116369-24-5 Specifications | Ambeed [ambeed.com]

- 5. 116369-24-5 this compound 4-溴-5-氯-2-氟苯胺 -共赢化学 [win-winchemical.com]

- 6. 116369-24-5 this compound 4-溴-5-氯-2-氟苯胺 -共赢化学 [win-winchemical.com]

- 7. echemi.com [echemi.com]

- 8. cacheby.com [cacheby.com]

Methodological & Application

Synthesis of 4-Bromo-5-chloro-2-fluoroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-5-chloro-2-fluoroaniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below describe a two-step synthetic route, commencing with the reduction of 5-chloro-2-fluoronitrobenzene to form the key intermediate, 5-chloro-2-fluoroaniline, followed by the regioselective bromination to yield the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reduction of the nitro group of 5-chloro-2-fluoronitrobenzene to an amine, yielding 5-chloro-2-fluoroaniline. The second step is the electrophilic bromination of this aniline derivative, where the bromine atom is selectively introduced at the C-4 position.

Figure 1. Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-chloro-2-fluoroaniline

This protocol details the reduction of 5-chloro-2-fluoronitrobenzene to 5-chloro-2-fluoroaniline using a palladium on carbon catalyst with hydrazine hydrate as the reducing agent.[1]

Experimental Protocol

Materials:

-

5-chloro-2-fluoronitrobenzene

-

Palladium on carbon (5% Pd/C)

-

Hydrazine hydrate

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of 5-chloro-2-fluoronitrobenzene in methanol is prepared.

-

To this solution, 5% palladium on carbon (Pd/C) is added as a catalyst.

-

Hydrazine hydrate is then carefully added to the reaction mixture.

-

The mixture is heated to reflux at 80°C with vigorous stirring for approximately five minutes.[1]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine hydrate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 5-chloro-2-fluoroaniline.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-chloro-2-fluoronitrobenzene | [1] |

| Catalyst | 5% Palladium on carbon | [1] |

| Reducing Agent | Hydrazine hydrate | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 80°C (Reflux) | [1] |

| Reaction Time | ~5 minutes | [1] |

| Reported Yield | 25% | [1] |

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 5-chloro-2-fluoroaniline to produce the target compound, this compound. The directing effects of the amino and fluoro groups favor the introduction of the bromine atom at the C-4 position, which is para to the amino group. This proposed protocol is based on established methods for the bromination of substituted anilines.

Figure 2. Key components in the bromination of 5-chloro-2-fluoroaniline.

Experimental Protocol

Materials:

-

5-chloro-2-fluoroaniline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetonitrile or Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure (using N-Bromosuccinimide):

-

Dissolve 5-chloro-2-fluoroaniline in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C with stirring.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution. It is recommended to use a slight molar excess of NBS.

-

Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Quantitative Data (Estimated)

| Parameter | Recommended Value/Condition |

| Starting Material | 5-chloro-2-fluoroaniline |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) |

| Solvent | Acetonitrile or Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 1-4 hours (monitor by TLC/GC) |

| Expected Yield | Moderate to high (typically 60-90% for similar reactions) |

Note: The optimal reaction conditions, including the choice of solvent, temperature, and reaction time, may need to be determined empirically for the highest yield and purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

5-chloro-2-fluoronitrobenzene and its derivatives are potentially toxic and should be handled with care.

-

Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme caution.

-

Bromine is highly corrosive and toxic; handle with appropriate safety measures. N-Bromosuccinimide is a lachrymator.

This document provides a comprehensive guide for the synthesis of this compound. The provided protocols are based on established chemical principles and literature precedents. Researchers are encouraged to adapt and optimize these procedures as necessary for their specific laboratory conditions.

References

Application Notes and Protocols: 4-Bromo-5-chloro-2-fluoroaniline as a Pharmaceutical Intermediate in the Development of LRRK2 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-5-chloro-2-fluoroaniline as a key starting material in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. The strategic incorporation of this halogenated aniline derivative is exemplified in the preparation of N-(heteroaryl) quinazolin-2-amine compounds, a class of molecules with therapeutic potential in neurodegenerative diseases such as Parkinson's Disease.

Introduction

This compound is a versatile chemical building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers distinct reactivity and allows for precise chemical modifications. This intermediate is particularly valuable in the synthesis of kinase inhibitors, where the aniline moiety can serve as a crucial anchor for building complex heterocyclic scaffolds that interact with the ATP-binding pocket of the target kinase.

Recent patent literature has highlighted the utility of this compound in the synthesis of a series of N-(heteroaryl) quinazolin-2-amine derivatives that act as potent inhibitors of LRRK2.[1] Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's Disease, making LRRK2 an important therapeutic target.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 116369-24-5 |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as acetonitrile, ethyl acetate, and dichloromethane. |

Application in the Synthesis of LRRK2 Inhibitors

This compound serves as a critical starting material in a multi-step synthesis to produce N-(heteroaryl) quinazolin-2-amine based LRRK2 inhibitors. The following sections detail the experimental protocols for the synthesis of this intermediate and its subsequent elaboration into a key synthetic precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 5-chloro-2-fluoroaniline to yield the title compound.

Materials:

-

5-chloro-2-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

In a 5 L, 4-necked round-bottom flask under an inert atmosphere, charge 215 g (1.48 mol) of 5-chloro-2-fluoroaniline.[1]

-

Add 2.15 L of acetonitrile.[1]

-

Add N-Bromosuccinimide (263 g, 1.48 mol) portion-wise at room temperature.[1]

-

Stir the resulting solution for 2 hours at room temperature.[1]

-

Remove the solvent under reduced pressure.[1]

-

Dilute the crude residue with ethyl acetate and purify by silica gel column chromatography to afford this compound.[1]

Protocol 2: Synthesis of a Key Quinazoline Intermediate

This protocol outlines the use of this compound in the formation of a more advanced intermediate.

Materials:

-

This compound

-

4-methyl-1H-imidazole-5-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a reaction vessel, charge this compound (50 g, 223 mmol), 4-methyl-1H-imidazole-5-carboxylic acid (50.5 g, 401 mmol), HATU (127 g, 334 mmol), and DIPEA (86.3 g, 334 mmol).[3]

-

Add DMF (500 mL).[3]

-

Stir the mixture at 80°C for 16 hours under a nitrogen atmosphere.[3]

-

Cool the reaction mixture to room temperature and pour it into water.[3]

-

The resulting product can then be isolated and purified using standard techniques.

Biological Activity of N-(heteroaryl) quinazolin-2-amine LRRK2 Inhibitors

The N-(heteroaryl) quinazolin-2-amine derivatives synthesized using this compound as a key intermediate have demonstrated potent inhibitory activity against LRRK2. The biological data for representative compounds from this class are summarized in the table below.[2][4]

| Compound ID | LRRK2 G2019S pIC₅₀ |

| Example 1 | 8.5 |

| Example 2 | 8.3 |

| Example 3 | 8.8 |

| Example 4 | 9.1 |

| Example 5 | 8.7 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that includes a kinase domain and a GTPase domain. Mutations in LRRK2, particularly in the kinase domain (e.g., G2019S), lead to increased kinase activity, which is pathogenic in Parkinson's disease.[2] LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[5]

The N-(heteroaryl) quinazolin-2-amine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. This inhibition is expected to normalize the cellular functions disrupted by pathogenic LRRK2 mutations.[2]

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental and Synthetic Workflow

The overall workflow for the utilization of this compound in the development of LRRK2 inhibitors involves a series of synthetic and analytical steps.

Caption: Synthetic and experimental workflow.

Conclusion

This compound is a valuable and strategically important intermediate for the synthesis of novel kinase inhibitors. Its application in the development of N-(heteroaryl) quinazolin-2-amine based LRRK2 inhibitors demonstrates its utility in constructing complex, biologically active molecules for the potential treatment of neurodegenerative diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics targeting the LRRK2 kinase.

References

Application Notes and Protocols: 4-Bromo-5-chloro-2-fluoroaniline in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-fluoroaniline is a halogenated aromatic amine that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline ring, can impart desirable properties to the final active ingredients, such as enhanced biological activity, metabolic stability, and target specificity. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented in public literature, its structural motifs are present in various patented and researched agrochemical classes.

This document provides a detailed, representative application of this compound in the hypothetical synthesis of a novel herbicidal agent. The protocols and data presented are based on established synthetic methodologies for analogous compounds and serve as a guide for researchers exploring the potential of this and similar substituted anilines in agrochemical discovery.

Hypothetical Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO) inhibitors are a crucial class of herbicides that disrupt the chlorophyll and heme biosynthesis pathways in susceptible plants, leading to rapid cell death. The 4-bromo-5-chloro-2-fluorophenyl moiety can be incorporated into various heterocyclic scaffolds known to exhibit PPO inhibition. Here, we outline a hypothetical synthesis of a novel phenylpyrazole-based herbicide.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of a phenylpyrazole herbicide.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol details the synthesis of a key intermediate, a phenylpyrazole carboxylic acid, from this compound.

Step 1: Diazotization of this compound

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Coupling and Cyclization to form Phenylpyrazole Ester

-

In a separate flask, prepare a solution of ethyl acetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Add a base (e.g., sodium ethoxide, 1.5 eq) to the mixture to promote cyclization and stir overnight at room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenylpyrazole ester.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to Phenylpyrazole Carboxylic Acid

-

Dissolve the purified phenylpyrazole ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the desired 1-(4-bromo-5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of the Final Phenylpyrazole Amide Herbicide

This protocol describes the final amide coupling step to yield the hypothetical herbicidal compound.

-

Suspend the phenylpyrazole carboxylic acid (1.0 eq) from Protocol 1 in an inert solvent such as dichloromethane.

-

Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, dissolve the desired amine (R-NH2, 1.1 eq) and a base such as triethylamine (2.0 eq) in dichloromethane and cool to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final phenylpyrazole amide herbicide.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of the phenylpyrazole herbicide. These values are representative of what might be expected for such a synthetic route based on analogous reactions in the literature.

Table 1: Synthesis of Phenylpyrazole Carboxylic Acid Intermediate

| Step | Reactant | Product | Molar Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | Diazonium Salt | 1.0 : 1.1 (NaNO2) | HCl/H2O | 0-5 | 0.5 | - | - |

| 2 | Diazonium Salt | Phenylpyrazole Ester | 1.0 : 1.2 (EtOAC) | Ethanol | 0-25 | 12 | 75 | 95 |

| 3 | Phenylpyrazole Ester | Carboxylic Acid | 1.0 : 3.0 (NaOH) | Ethanol/H2O | Reflux | 3 | 92 | 98 |

Table 2: Synthesis of Final Phenylpyrazole Amide Herbicide

| Step | Reactant | Product | Molar Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 4 | Carboxylic Acid | Phenylpyrazole Amide | 1.0 : 1.1 (Amine) | DCM | 0-25 | 14 | 85 | >97 |

Table 3: Hypothetical Herbicidal Activity (EC50 values in µM)

| Compound | Pre-emergence (Broadleaf) | Post-emergence (Broadleaf) | Pre-emergence (Grass) | Post-emergence (Grass) |

| Phenylpyrazole Amide | 0.5 | 1.2 | 5.8 | 10.5 |

| Commercial Standard | 0.8 | 1.5 | 4.5 | 8.0 |

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery and development of a new agrochemical, starting from a novel building block like this compound.

Caption: Agrochemical discovery and development workflow.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presented hypothetical application in the synthesis of a PPO-inhibiting herbicide demonstrates a plausible synthetic route and highlights the potential of this building block. Researchers are encouraged to adapt and refine these protocols for the development of new and effective crop protection solutions. The unique combination of halogen substituents in this compound offers a rich platform for medicinal and agrochemical chemists to explore in the quest for next-generation active ingredients.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-5-chloro-2-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, offering multiple points for diversification. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.

Note: The following protocols are general starting points and may require optimization for specific substrates and desired outcomes. The reactivity of this compound will be influenced by its specific electronic and steric properties.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Application Notes and Protocols for the Use of 4-Bromo-5-chloro-2-fluoroaniline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 4-bromo-5-chloro-2-fluoroaniline as a versatile building block in the synthesis of novel heterocyclic compounds. The unique substitution pattern of this aniline derivative, featuring electron-withdrawing halogen atoms, makes it an attractive starting material for the construction of a variety of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Introduction

Halogenated anilines are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple halogen substituents on the aniline core, as seen in this compound, offers distinct electronic and steric properties that can be leveraged to control regioselectivity in subsequent reactions. This allows for the targeted synthesis of novel heterocyclic compounds which are scaffolds for many biologically active molecules.

This document outlines a proposed synthetic protocol for the preparation of a quinazoline derivative, a class of heterocyclic compounds known for its wide range of pharmacological activities.

Proposed Synthesis: Preparation of 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline

A common and effective method for the synthesis of 4-hydroxyquinazolines involves the cyclization of an appropriately substituted anthranilic acid derivative. In this proposed protocol, this compound is envisioned to first undergo a reaction to introduce a carboxylic acid group ortho to the amine, followed by cyclization with a suitable one-carbon unit, such as formic acid or a derivative thereof. A plausible and more direct approach, however, involves a condensation reaction with diethyl oxalate followed by a thermal cyclization, a variation of the Niementowski quinazoline synthesis.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline

This protocol describes a two-step, one-pot synthesis of the target quinazoline derivative from this compound and diethyl oxalate.

Materials:

-

This compound

-

Diethyl oxalate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dowtherm A (or other high-boiling solvent)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-